5-amino-1-methyl-1H-indazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

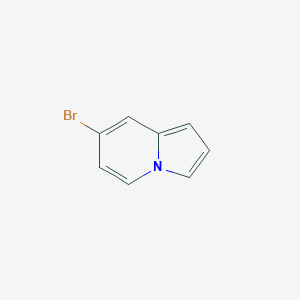

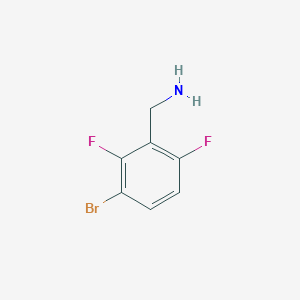

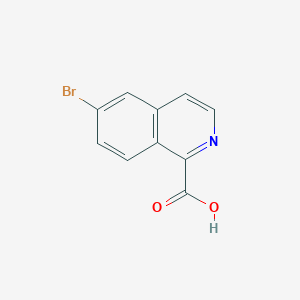

5-Amino-1-methyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . This compound is part of a class of molecules that have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of 5-amino-1-methyl-1H-indazole-3-carboxylic acid involves a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .科学的研究の応用

Organic Synthesis

5-Amino-1-methyl-1H-indazole-3-carboxylic acid: is a versatile building block in organic synthesis. Its indazole core is a prevalent motif in many biologically active compounds. Researchers utilize this compound for constructing complex molecules through various synthetic routes, including cyclization reactions and substitutions that can introduce additional functional groups .

Pharmaceutical Development

This compound serves as a crucial intermediate in the pharmaceutical industry. It’s used in the synthesis of a wide range of drugs due to the indazole ring’s significance in medicinal chemistry. The indazole scaffold is associated with a variety of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties .

Agrochemical Production

In agrochemistry, 5-amino-1-methyl-1H-indazole-3-carboxylic acid is employed to develop compounds that protect crops from pests and diseases. Its derivatives can be formulated into pesticides and herbicides, contributing to increased agricultural productivity .

Dyestuff and Pigment Industry

The compound’s ability to undergo facile reactions makes it a valuable precursor in the synthesis of dyes and pigments. Its derivatives can be tailored to produce a variety of colors and properties for industrial applications .

Biological Activity Research

Due to its diverse biological activities, this compound is extensively studied in biological research. It’s used to explore new treatments for diseases by acting on various biological targets. Its role in cancer research is particularly noteworthy, as it may lead to the development of new anticancer drugs .

Material Science

The indazole ring system found in 5-amino-1-methyl-1H-indazole-3-carboxylic acid is also explored in material science. It can be incorporated into polymers or small molecules that have potential applications in electronics, coatings, and advanced materials .

将来の方向性

Indazole-containing derivatives, including 5-amino-1-methyl-1H-indazole-3-carboxylic acid, continue to be an active area of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and optimizing their pharmacological properties .

作用機序

CHK1 and CHK2 Kinases: These kinases play crucial roles in cell cycle regulation and DNA damage response. Inhibition, regulation, or modulation of CHK1 and CHK2 can impact cell survival and proliferation, making them relevant targets for cancer treatment .

Sphingosine-1 Phosphate Receptor-1 (S1P1): Activation of S1P1 maintains endothelial barrier integrity, while desensitization induces peripheral blood lymphopenia. The compound may interact with S1P1, affecting vascular function and immune responses .

Action Environment

Environmental factors (e.g., pH, temperature, co-administered drugs) impact the compound’s stability, efficacy, and safety. For instance, pH variations affect solubility and absorption.

: Indazole: a medicinally important heterocyclic moiety : 1H-Indazole-5-carboxylic acid

特性

IUPAC Name |

5-amino-1-methylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,10H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLESLOSCZHFSOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-indazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)

![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)

![1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol](/img/structure/B1380760.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1380767.png)